molecular formula C19H22N2O3S B4647301 1-acetyl-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-indole-5-sulfonamide

1-acetyl-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B4647301
M. Wt: 358.5 g/mol
InChI Key: ASAAOPAYSCBKMT-UHFFFAOYSA-N
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Description

1-acetyl-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-indole-5-sulfonamide is a synthetic organic compound with a complex structure It is characterized by the presence of an indole ring, a sulfonamide group, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, including the formation of the indole ring, sulfonation, and acetylation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-indole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the trimethylphenyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Pyridine, sodium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Reduced Sulfonamides: Formed through reduction reactions

    Substituted Indoles: Formed through substitution reactions

Scientific Research Applications

1-acetyl-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-acetyl-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-indole-5-carboxamide
  • 1-acetyl-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-indole-5-thioamide

Uniqueness

1-acetyl-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-indole-5-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its carboxamide and thioamide analogs. The sulfonamide group enhances the compound’s solubility, stability, and potential biological activity.

Properties

IUPAC Name

1-acetyl-N-(2,4,6-trimethylphenyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-12-9-13(2)19(14(3)10-12)20-25(23,24)17-5-6-18-16(11-17)7-8-21(18)15(4)22/h5-6,9-11,20H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAAOPAYSCBKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-acetyl-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-indole-5-sulfonamide
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1-acetyl-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-indole-5-sulfonamide
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1-acetyl-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-indole-5-sulfonamide
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1-acetyl-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-indole-5-sulfonamide
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1-acetyl-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 6
1-acetyl-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-indole-5-sulfonamide

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